苯磺酸,4-异硫氰酸酯,钠盐

描述

Synthesis Analysis

The synthesis of isothiocyanates, which are related to the compound of interest, can be achieved through the desulfurization of dithiocarbamic acid salts. This process involves the use of molecular iodine and sodium bicarbonate in a water/ethyl acetate biphasic medium. The reagents are noted for their availability, non-toxicity, and cost-effectiveness, leading to a method with high environmental acceptability and yields .

Molecular Structure Analysis

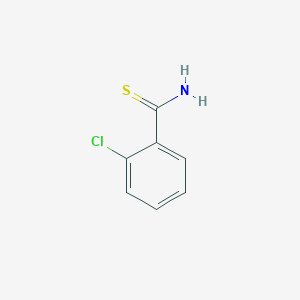

While the molecular structure of benzenesulfonic acid, 4-isothiocyanato-, sodium salt is not directly analyzed in the papers, the structure of related compounds such as isothiazolium salts and sodium p-(thia-n-dodecyl)benzenesulfonates are discussed. Isothiazolium salts, for example, have been prepared and shown to undergo nucleophilic attack at the sulfur atom . This information could be extrapolated to suggest that the sulfur atom in the benzenesulfonic acid derivative may also be a reactive site.

Chemical Reactions Analysis

The reactivity of isothiazolium salts, which are structurally related to the isothiocyanato group, has been studied. These salts react with sodium benzoylacetate to form 2-benzoylthiophenes, indicating that the initial nucleophilic attack occurs at the sulfur atom. Additionally, reaction with hydrogen sulfide can yield acyclic reduction products or 1,2-dithiole derivatives, depending on the substituents present . These findings provide a basis for understanding the potential reactivity of the benzenesulfonic acid, 4-isothiocyanato-, sodium salt.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonic acid derivatives can be inferred from the synthesis and characterization of similar compounds. For instance, sodium p-(thia-n-dodecyl)benzenesulfonates have been synthesized and tested for biodegradability, with the results indicating that certain isomers have improved biodegradability over linear alkylbenzene sulfonates (LAS) . Additionally, a one-dimensional sodium polymer constructed from 4-carboxy-benzenesulfonic acid has been synthesized and structurally described, providing insights into the coordination chemistry and thermal stability of these types of compounds .

科学研究应用

离子选择性膜

研究表明苯磺酸衍生物在离子选择性膜的开发中具有潜力。例如,朱等人(2006 年)的一项研究描述了 2,3,4-三(11' -甲基丙烯酰十一烷基-1' -氧基)苯磺酸及其钠盐的合成。这些化合物在中间相中的热行为和分子排列表明它们在创建潜在离子传输通道中的效用,这对于离子选择性膜应用可能具有重要意义。该研究重点介绍了钠盐形成六方柱状无序相,这对其在膜中的功能至关重要(Zhu 等人,2006)。

天然气水合物冷藏系统

苯磺酸钠盐已被研究其在提高天然气水合物冷藏系统效率中的作用。Bi 等人(2006 年)进行的研究重点关注天然气水合物 HCFC141b 的结晶过程,并研究了添加苯磺酸钠盐如何加速天然气水合物的形成速率。这项研究强调了该化合物在降低形成所需的过冷度方面的功效,从而提高了冷藏系统的性能(Bi 等人,2006)。

表面活性剂合成

该化合物及其衍生物在表面活性剂的合成中得到应用,正如对碳酸钠与十二烷基苯磺酸进行造粒的研究所示。Schöngut 等人(2013 年)研究了形成的颗粒的反应动力学和性质,突出了十二烷基苯磺酸钠在清洁产品中的工业重要性。这项工作为表面活性剂生产的工艺优化提供了见解(Schöngut 等人,2013)。

有机反应中的催化

此外,苯磺酸钠盐在有机反应中充当催化剂或催化剂组分。Gu 等人(2007 年)通过将负载在二氧化硅上的苯磺酸钠盐与疏水离子液体在水中结合,开发了用于吲哚迈克尔反应的中性催化体系。该体系对各种底物表现出高收率,突出了催化过程的多功能性和效率(Gu 等人,2007)。

清除受体抑制剂

在生物医学研究中,苯磺酸钠盐的衍生物已被合成以评估其作为清除受体抑制剂的生物活性。Yoshiizumi 等人(2004 年)合成了新型衍生物,发现一种特定的钠盐衍生物对标记乙酰-LDL 融入巨噬细胞表现出有效的抑制活性,表明其作为治疗剂的潜力(Yoshiizumi 等人,2004)。

安全和危害

属性

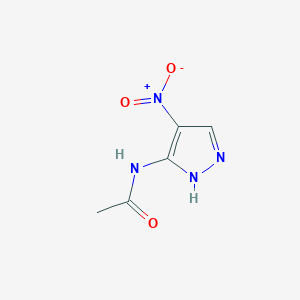

IUPAC Name |

sodium;4-isothiocyanatobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3S2.Na/c9-13(10,11)7-3-1-6(2-4-7)8-5-12;/h1-4H,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYARUYHGTRIFSR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

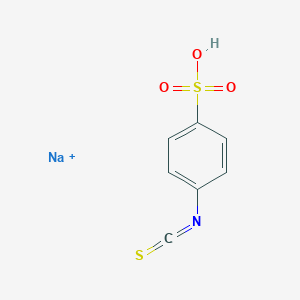

C1=CC(=CC=C1N=C=S)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4NNaO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7216-63-9 (Parent) | |

| Record name | Benzenesulfonic acid, 4-isothiocyanato-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017614696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2066222 | |

| Record name | Benzenesulfonic acid, 4-isothiocyanato-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17614-69-6 | |

| Record name | Benzenesulfonic acid, 4-isothiocyanato-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017614696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-isothiocyanato-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-isothiocyanato-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium p-isothiocyanatobenzenesulphonate monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester](/img/structure/B97844.png)

![2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B97853.png)